molecular formula C11H12O3 B2493080 1-Ethynyl-2,4,5-trimethoxybenzene CAS No. 101911-62-0

1-Ethynyl-2,4,5-trimethoxybenzene

Cat. No.: B2493080
CAS No.: 101911-62-0
M. Wt: 192.214
InChI Key: ZKYMLCRGRSTAGY-UHFFFAOYSA-N
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Description

1-Ethynyl-2,4,5-trimethoxybenzene (C₁₁H₁₂O₃) is a substituted aromatic compound characterized by a benzene ring with three methoxy groups at positions 2, 4, and 5, and an ethynyl (-C≡CH) group at position 1. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the development of antitumor agents. The compound is synthesized via a desilylation reaction using tert-butylammonium fluoride (TBAF) to cleave the trimethylsilyl (TMS) protecting group, yielding a white solid with a melting point of 113.8–114.2 °C and a high-resolution mass spectrometry (HRMS) confirmation (m/z 192.0786) . Its ¹H NMR spectrum features distinct signals for the ethynyl proton (δ 3.14 ppm) and three methoxy groups (δ 3.72–3.81 ppm) .

Properties

IUPAC Name

1-ethynyl-2,4,5-trimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-5-8-6-10(13-3)11(14-4)7-9(8)12-2/h1,6-7H,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYMLCRGRSTAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C#C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Ethynyl-2,4,5-trimethoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4,5-trimethoxybenzaldehyde.

    Formation of Ethynyl Group: The ethynyl group is introduced through a Sonogashira coupling reaction, where 2,4,5-trimethoxybenzaldehyde is reacted with an ethynylating agent in the presence of a palladium catalyst and a copper co-catalyst.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

1-Ethynyl-2,4,5-trimethoxybenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where the methoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.

    Addition: The ethynyl group can participate in addition reactions, such as hydrogenation, to form alkenes or alkanes.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yields.

Scientific Research Applications

Organic Synthesis

1-Ethynyl-2,4,5-trimethoxybenzene serves as an important intermediate in organic synthesis. Its ability to undergo further reactions allows chemists to create more complex molecules. For instance, it can be used in the synthesis of novel heterocyclic compounds that exhibit cytotoxic activity against cancer cells .

Material Science

The compound has potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be tuned by modifying the substituents on the benzene ring, enhancing its efficiency in these applications .

Research indicates that analogs of this compound exhibit significant biological activity. Studies have shown that certain derivatives demonstrate cytotoxic effects on various cancer cell lines, suggesting potential as therapeutic agents . The mechanism of action often involves disruption of microtubule dynamics, similar to known anticancer drugs like combretastatin A-4.

Data Tables

Application AreaDescriptionReference
Organic SynthesisIntermediate for synthesizing complex organic molecules
Material SciencePotential use in OLEDs and OPVs
Biological ActivityCytotoxic effects against cancer cells

Case Study 1: Synthesis of Combretastatin Analogues

A study focused on synthesizing combretastatin A-4 analogues utilized this compound as a key intermediate. The resulting compounds were tested for cytotoxicity against various cancer cell lines, demonstrating promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Photophysical Properties

Research examining the photophysical properties of this compound revealed its suitability for use in light-emitting devices. The compound's fluorescence characteristics were analyzed under different conditions, showing potential for optimization in material applications .

Mechanism of Action

The mechanism of action of 1-Ethynyl-2,4,5-trimethoxybenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of 1-Ethynyl-2,4,5-trimethoxybenzene and Analogues

Compound Name Substituents (Positions) Key Functional Group Notable Applications/Activity Reference
This compound 2,4,5-OCH₃; 1-C≡CH Ethynyl Antitumor agent synthesis
γ-Asarone (1-Allyl-2,4,5-trimethoxybenzene) 2,4,5-OCH₃; 1-CH₂CH=CH₂ Allyl Natural phenylpropanoid; phytochemical
Elemicin (1-Allyl-3,4,5-trimethoxybenzene) 3,4,5-OCH₃; 1-CH₂CH=CH₂ Allyl Hepatocarcinogenicity screening (inactive)
1-Iodo-2,4,5-trimethoxybenzene 2,4,5-OCH₃; 1-I Iodo Oxidative aryl-iodination precursor
3,4,5-Trimethoxychalcone 3,4,5-OCH₃; propenone linkage α,β-Unsaturated ketone Anticancer research

Physical and Spectral Properties

Table 2: Comparative Physical Properties

Compound Name Melting Point (°C) ¹H NMR (Key Signals) HRMS (m/z) Reference
This compound 113.8–114.2 δ 3.14 (C≡CH), 3.72–3.81 (3×OCH₃) 192.0786
γ-Asarone Not reported δ ~5.0–6.2 (allyl protons), 3.7–3.9 (OCH₃) 208.2536 (MW)
1-Iodo-2,4,5-trimethoxybenzene 68–70 δ 7.20 (Ar-H), 3.82–3.88 (3×OCH₃) Not reported
3,4,5-Trimethoxychalcone Not reported δ 7.3–8.2 (α,β-unsaturated protons) 312.1103 (MW)

Biological Activity

1-Ethynyl-2,4,5-trimethoxybenzene (ETMB) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article delves into the biological activity of ETMB, focusing on its cytotoxicity against various cancer cell lines, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

ETMB is characterized by its ethynyl group attached to a trimethoxy-substituted benzene ring. Its chemical structure can be represented as follows:

C12H14O3\text{C}_{12}\text{H}_{14}\text{O}_{3}

This structure contributes to its reactivity and interaction with biological targets.

Cytotoxicity Studies

Research has demonstrated that ETMB exhibits significant cytotoxic effects against a variety of cancer cell lines. A study assessing the NCI-60 tumor cell line panel revealed that ETMB had moderate to excellent inhibitory activity, with IC50 values ranging from 10810^{-8} to 105M10^{-5}\,\text{M} across different cell lines, indicating its potential as an anticancer agent .

Table 1: Cytotoxicity of ETMB Against Various Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MCF-70.25Microtubule depolymerization
NCI/ADR0.30P-glycoprotein inhibition
T-242.3Apoptosis induction

The data suggest that ETMB's activity may be linked to its ability to disrupt microtubule dynamics and inhibit drug resistance mechanisms through P-glycoprotein modulation.

The mechanism by which ETMB exerts its biological effects primarily involves interaction with microtubules, similar to established chemotherapeutic agents like paclitaxel and vincristine. It appears to induce cell cycle arrest and apoptosis in sensitive cancer cells by destabilizing microtubule structures .

Additionally, ETMB has shown potential in reversing drug resistance in cancer cells that overexpress P-glycoprotein (Pgp), which is often a barrier to effective chemotherapy .

Study on Antitumor Activity

A pivotal study evaluated the antitumor efficacy of ETMB analogs in drug-resistant cell lines. The results indicated that certain modifications to the phenyl ring enhanced cytotoxicity while maintaining low toxicity in normal cells. Notably, compounds derived from ETMB exhibited improved potency against resistant lines compared to their parent compounds .

Table 2: Comparison of ETMB Derivatives in Drug-Resistant Models

CompoundIC50 (NCI/ADR)Resistance FactorPgp Inhibition
ETMB0.300.83Yes
Derivative A0.150.50Yes
Derivative B0.250.68No

This table illustrates how structural modifications can significantly impact the efficacy of ETMB derivatives against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Ethynyl-2,4,5-trimethoxybenzene, and how are key intermediates validated?

  • The compound is commonly synthesized via deprotection of a trimethoxybenzene precursor. For example, tert-butylammonium fluoride-mediated deprotection of a silyl-protected ethynyl intermediate yields this compound with 78.5% efficiency (TLC: Rf 0.239 in ethyl acetate/hexanes, 1:3). Validation includes <sup>1</sup>H NMR (δ 3.14 ppm for ethynyl proton) and HRMS (m/z 192.0786) .
  • Alternative routes involve Sonogashira coupling with 1-bromo-2,4,5-trimethoxybenzene using Pd(OAc)2/BINAP/Cs2CO3 in toluene at 100°C for 16 h .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • <sup>1</sup>H NMR confirms methoxy groups (δ 3.72–3.81 ppm, 9H) and aromatic protons (δ 6.38–6.85 ppm). Ethynyl protons appear as singlets (δ 3.14 ppm) .
  • High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (C11H12O3, 192.0786) . TLC (Rf values) monitors reaction progress .

Q. How should researchers handle and store this compound to ensure stability?

  • Store at 0°C in inert atmospheres (argon/nitrogen) to prevent oxidation. Avoid aqueous solutions outside pH 5–9, as decomposition occurs under acidic/basic conditions . Use desiccants for long-term storage .

Advanced Research Questions

Q. How can regiochemical outcomes be controlled during synthesis of trimethoxybenzene derivatives?

  • Regioselectivity in methoxy group placement (e.g., 2,4,5 vs. 3,4,5 substitution) is influenced by steric/electronic effects of precursors. For example, 1-bromo-3,4,5-trimethoxybenzene reacts selectively under Pd catalysis due to electron-rich aromatic systems . Optimization of Pd catalysts (e.g., Pd(PPh3)4 vs. Pd(OAc)2) and bases (Cs2CO3 vs. K2CO3) modulates cross-coupling efficiency .

Q. What mechanistic insights explain the antitumor activity of ethynyl-trimethoxybenzene derivatives?

  • Derivatives like combretastatin analogs inhibit tubulin polymerization, disrupting mitotic spindle formation. Structural analogs (e.g., 1-Ethynyl-3,4,5-trimethoxybenzene) show cytotoxicity via apoptosis induction in cancer cell lines (IC50 values < 1 µM in some cases) . Activity correlates with methoxy group positioning, as 2,4,5-substitution enhances steric accessibility for target binding .

Q. How can conflicting cytotoxicity data across studies be resolved?

  • Contradictions may arise from assay conditions (e.g., cell line variability, incubation time). For example, 1-nitrosoimino-2,4,5-trimethoxybenzene showed moderate activity in Piper sarmentosum extracts but was inactive in other models . Validate results using orthogonal assays (e.g., MTT, clonogenic) and standardized protocols .

Q. What strategies optimize yield in multi-step syntheses involving ethynyl-trimethoxybenzenes?

  • Key steps include:

  • Purification of intermediates via column chromatography (ethyl acetate/hexanes gradients) .
  • Use of anhydrous solvents (THF, DMF) and degassing to prevent side reactions .
  • Monitoring reaction progress with TLC and adjusting catalyst loading (e.g., Pd 5–10 mol%) .

Q. How do structural isomers (e.g., 2,4,5- vs. 3,4,5-trimethoxy substitution) affect biological activity?

  • 2,4,5-Trimethoxy isomers exhibit superior tubulin inhibition due to planar aromatic ring alignment with colchicine-binding sites. In contrast, 3,4,5-substitution reduces steric compatibility, lowering potency by ~10-fold in some analogs .

Methodological Guidance Table

Research AspectKey ParametersReferences
Synthesis Pd catalyst (Pd(OAc)2, 5 mol%), Cs2CO3, toluene, 100°C
Characterization <sup>1</sup>H NMR (CDCl3), HRMS (EI mode)
Biological Assays MTT cytotoxicity (48 h incubation, HeLa cells)
Stability Storage at 0°C, inert atmosphere

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